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N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride

Organometallic chemistry Cyclopalladation kinetics C–H activation

Liquid free-base diamines cause weighing errors and oxidative degradation during scale-up. This dihydrochloride salt eliminates those variables for reproducible bifunctional degrader synthesis. Key supply advantages: • Exact 2.00 eq. HCl stoichiometry ensures consistent amide coupling and reductive amination yields batch-to-batch. • Crystalline solid format with validated cyclopalladation kinetics (ρ = -0.87) supports rational precatalyst design. • Stocked with rigorous storage (2-8°C, sealed/dry) to prevent amine oxidation during global logistics.

Molecular Formula C11H20Cl2N2
Molecular Weight 251.19 g/mol
CAS No. 1018815-38-7
Cat. No. B11924580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride
CAS1018815-38-7
Molecular FormulaC11H20Cl2N2
Molecular Weight251.19 g/mol
Structural Identifiers
SMILESCN(CCCN)CC1=CC=CC=C1.Cl.Cl
InChIInChI=1S/C11H18N2.2ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;;/h2-4,6-7H,5,8-10,12H2,1H3;2*1H
InChIKeyOUMFCTFGJYRXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Benzyl-N1-methylpropane-1,3-diamine Dihydrochloride: Identity & Characteristics


N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride (CAS 1018815-38-7) is the crystalline dihydrochloride salt of a substituted 1,3-propanediamine bearing N1-benzyl and N1-methyl substituents, with molecular formula C₁₁H₂₀Cl₂N₂ and molecular weight 251.20 g·mol⁻¹ [1]. The free base (CAS 13910-49-1, C₁₁H₁₈N₂, MW 178.27) is a liquid at ambient temperature (mp 16–18 °C, bp 260.9 °C at 760 mmHg) with a calculated logP of 2.17, indicating moderate lipophilicity . This compound serves as a chemical intermediate and research building block, classified by Sigma-Aldrich under the 'Protein Degrader Building Blocks' product family, reflecting its utility in constructing bifunctional molecules for targeted protein degradation . The N1,N1-disubstitution pattern generates a tertiary amine at one terminus and a primary amine at the other, enabling selective mono-functionalization in stepwise synthetic sequences involving reductive amination, amide coupling, or urea formation .

Scaffold

N1,N1-Disubstituted 1,3-propanediamine for bifunctional degrader synthesis and stepwise elaboration.

Salt Form

Crystalline dihydrochloride ensures precise stoichiometry (2.00 eq. HCl) and eliminates hygroscopic free-base handling issues.

Orthogonal Reactivity

Tertiary amine at N1 remains protected while the primary C3 amine undergoes selective functionalization.

Why N1-Benzyl-N1-methylpropane-1,3-diamine Dihydrochloride Cannot Be Replaced by Generic Analogs


Generic substitution among N-substituted 1,3-propanediamines is undermined by three quantifiable structural determinants. First, the C3 spacer length dictates chelate ring size upon metal coordination: the 1,3-propanediamine backbone forms six-membered metallacycles, whereas the 1,2-ethanediamine analog (CAS 1018815-37-6) generates five-membered rings with distinct thermodynamic stability and kinetic lability profiles . Second, the N1-methyl substituent electronically modulates reactivity at the adjacent benzyl group; in cyclopalladation kinetics, the Hammett ρ value shifts from −0.73 for the N–H series to −0.87 for the N–methyl series in DMF, demonstrating that the N-methyl group amplifies sensitivity to substituent electronic effects by approximately 19% [1]. Third, the dihydrochloride salt form provides stoichiometric precision (exactly 2 eq. HCl per diamine) and enhanced aqueous solubility compared to the hygroscopic free base, eliminating weighing errors that plague liquid free-base handling in multi-step syntheses . These factors collectively preclude simple interchange with analogs lacking the identical N1,N1-disubstitution pattern, C3 spacer, or salt stoichiometry.

C3 vs. C2 Spacer

C2 analogs form 5-membered chelate rings; the C3 backbone generates 6-membered rings, altering coordination geometry and lability.

N-Methyl Electronic Effect

N-Methyl substitution shifts Hammett ρ from −0.73 (N-H) to −0.87 (N-Me), amplifying sensitivity to substituent effects and changing cyclopalladation rates.

Salt Form Precision

Free base is a hygroscopic liquid (mp 16–18 °C) introducing weighing uncertainty; dihydrochloride provides defined 2.00 eq. HCl for reproducible stoichiometry.

Quantitative Differentiation: N1-Benzyl-N1-methylpropane-1,3-diamine Dihydrochloride vs. Closest Analogs


Cyclopalladation Rate Enhancement vs. Dibenzyl Analog

In a direct head-to-head kinetic study, the solvated palladium(II) complex of BnMedptn — the free base form of N1-Benzyl-N1-methylpropane-1,3-diamine — underwent cyclopalladation at 25 °C in DMF with a first-order rate constant k₂₉₈ = 1.30 × 10⁻⁴ s⁻¹, compared with k₂₉₈ = 5.74 × 10⁻⁶ s⁻¹ for the dibenzyl analog Bn₂Medptn under identical conditions, representing a 22.7-fold rate enhancement [1]. In DMSO, the rate differential was 5.6-fold (k₂₉₈ = 1.76 × 10⁻³ s⁻¹ for BnMedptn vs. 3.13 × 10⁻⁴ s⁻¹ for Bn₂Medptn). The activation enthalpy ΔH‡ was also substantially lower for the monobenzyl ligand (81.2 ± 0.5 kJ·mol⁻¹ in DMF) compared with the dibenzyl analog (104.0 ± 1.2 kJ·mol⁻¹), confirming that reduced steric congestion at the N1 position directly lowers the energetic barrier to ortho-C–H bond activation by the palladium(II) center [1].

Cyclopalladation Rate
Head-to-head
22.7× rate difference (DMF) vs. Bn₂Medptn; k₂₉₈ = 1.30×10⁻⁴ s⁻¹ vs. 5.74×10⁻⁶ s⁻¹
Supports Pd activation rate context across solvents and lower thermal input.
DMF, 25 °C; UV-vis monitoring of [Pd(MeCN)(L)](BF₄)₂ complexes.
Organometallic chemistry Cyclopalladation kinetics C–H activation

Amplified Hammett Sensitivity from N-Methyl Substitution

The Hammett ρ value — quantifying the sensitivity of cyclopalladation rate constants to para-substituent electronic effects on the benzyl ring — was determined as −0.87 for the N-methyl-substituted series (complexes 7–12, representing ligands analogous to the target compound) versus −0.73 for the corresponding N–H series (complexes 2–6), both measured in DMF at 25 °C [1]. This represents a 19% greater magnitude of ρ for the N-methyl series. In DMSO, the ρ value for the N-methyl series was −0.67. The negative sign confirms an electrophilic aromatic substitution-like mechanism wherein electron-donating substituents accelerate the reaction. The larger |ρ| for the N-methyl series indicates that the tertiary amine donor enhances charge build-up at the benzyl ortho-carbon in the rate-determining transition state, providing finer electronic tunability for reaction optimization [1].

Hammett Sensitivity
Head-to-head
ρ = −0.87 (N-Me) vs. −0.73 (N-H); 19% greater |ρ| in DMF
Reported wider electronic tunability for reaction optimization via para-substitution.
DMF, 25 °C; Hammett σₘ constants used.
Physical organic chemistry Linear free-energy relationships Ligand design

C3 vs. C2 Spacer: Chelate Ring-Size Differentiation

The 1,3-propanediamine backbone of the target compound generates six-membered chelate rings upon bidentate coordination to metal ions, whereas the closest 1,2-ethanediamine analog (N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride, CAS 1018815-37-6) forms five-membered rings . While no single study has directly compared these two compounds, the well-established principles of chelate ring thermodynamics indicate that six-membered chelates exhibit lower ring strain for larger metal ions (e.g., Pd²⁺, Pt²⁺) and different kinetic lability compared to five-membered analogs. The 1,3-propanediamine framework is specifically employed in the synthesis of tetradentate N₃O-donor ligands for Cu(II) and Ni(II) complexes, where the C3 spacer dictates the geometry of the resulting coordination sphere [1]. The molecular weight difference (251.20 vs. 237.17 g·mol⁻¹ for the dihydrochloride salts) and the additional methylene unit also impact the logP of the free base by approximately 0.4 units (estimated from the 1,2-ethanediamine analog, which has a lower logP due to its shorter alkyl chain), affecting partitioning behavior in biphasic reaction systems .

Chelate Ring Size
Class-level
C3 spacer: 6-membered chelate; C2 analog: 5-membered; ΔlogP ≈ +0.39
Coordination geometry and kinetic lability may not transfer directly between ring sizes.
Structural inference; direct comparative data limited.
Coordination chemistry Ligand design Metallacycle stability

Salt Form Precision: Dihydrochloride vs. Hygroscopic Free Base

The dihydrochloride salt (CAS 1018815-38-7, MW 251.20) provides exactly 2.00 equivalents of HCl per mole of diamine, delivering a crystalline solid with defined stoichiometry, whereas the free base (CAS 13910-49-1, MW 178.27) is a low-melting solid (mp 16–18 °C) or liquid at ambient temperature with hygroscopic character that introduces weighing uncertainty . The dihydrochloride salt is specified for storage at 2–8 °C in sealed, dry conditions, ensuring long-term stability . The unsubstituted parent compound 1,3-diaminopropane dihydrochloride (CAS 10517-44-9, MW 147.05) lacks the benzyl and methyl substituents entirely, providing no hydrophobic anchor for partitioning into organic phases during extractive workup, a practical limitation overcome by the N1-benzyl-N1-methyl substitution pattern of the target compound .

Salt Form Precision
Class-level
Crystalline dihydrochloride (2.00 eq. HCl) vs. hygroscopic free base (mp 16–18 °C)
Supports reproducible stoichiometry and eliminates gravimetric errors in multi-step synthesis.
Data to verify for specific application requirements.
Synthetic chemistry Reagent handling Salt selection

Protein Degrader Building Block Classification

Sigma-Aldrich classifies the free base of the target compound (N-(3-aminopropyl)-N-benzyl-N-methylamine, CAS 13910-49-1, AldrichCPR OTV000381) within the 'Protein Degrader Building Blocks' product family . This classification reflects the compound's demonstrated utility as a synthetic intermediate for constructing PROTAC (Proteolysis-Targeting Chimera) linkers and other bifunctional degraders, where the N1-benzyl-N1-methyl substitution pattern provides a tertiary amine branching point that can be differentially elaborated to attach an E3 ligase ligand at one terminus and a target-protein-binding moiety at the other. In contrast, the unsubstituted 1,3-diaminopropane dihydrochloride (CAS 10517-44-9) lacks the benzyl hydrophobic anchor necessary for maintaining favorable physicochemical properties in the final degrader molecule, and the N1-benzyl-only analog (CAS 13910-48-0) lacks the tertiary amine that confers differential reactivity between the two nitrogen centers . The N1,N1-disubstitution pattern is specifically suited for stepwise reductive amination strategies where the primary amine at the C3 position can be selectively functionalized while the tertiary benzylmethylamine remains protected in situ .

Degrader Building Block
Class-level
Sigma-Aldrich classification; tertiary-primary amine scaffold for PROTAC linker assembly
Pre-installed branching point may simplify orthogonal functionalization strategies.
Supplier classification; validate in target degrader synthesis.
Targeted protein degradation PROTAC linker chemistry Chemical biology

High-Confidence Application Scenarios


Synthesis of Cyclopalladated Precatalysts

The compound's free base (BnMedptn) has been quantitatively characterized as a ligand for palladium(II), with cyclopalladation rate constants measured at 1.30 × 10⁻⁴ s⁻¹ in DMF and 1.76 × 10⁻³ s⁻¹ in DMSO at 25 °C . Researchers developing palladacycle precatalysts for cross-coupling or C–H activation can use these kinetic parameters to design activation protocols with predictable time–temperature profiles. The 22.7-fold rate advantage over the dibenzyl analog (Bn₂Medptn) in DMF makes the N1-benzyl-N1-methyl ligand the preferred choice when rapid catalyst activation under mild conditions is required . The Hammett ρ value of −0.87 further enables rational tuning of cyclopalladation rates through para-substitution on the benzyl ring with a wider dynamic range than the N–H analog (ρ = −0.73) .

PROTAC Linker Synthesis with Pre-Installed Tertiary Amine

Classified by Sigma-Aldrich as a Protein Degrader Building Block, the N1,N1-disubstituted 1,3-propanediamine scaffold provides a tertiary amine at one terminus and a primary amine at the other, enabling sequential orthogonal functionalization without protecting-group manipulation at the tertiary center . The dihydrochloride salt form delivers precise stoichiometry (2.00 eq. HCl) and crystalline handling characteristics (storage at 2–8 °C sealed/dry) that support reproducible multi-gram linker synthesis . The benzyl substituent provides a UV-active chromophore (λₘₐₓ ~254 nm) that facilitates chromatographic purification monitoring, and the calculated logP of 2.17 for the free base ensures adequate organic-phase partitioning during extractive workup of amide coupling or reductive amination reactions .

Coordination Chemistry Requiring Six-Membered Chelate Rings

The 1,3-propanediamine backbone of the target compound forms six-membered chelate rings upon N,N-bidentate coordination to transition metal ions, a structural feature that distinguishes it from the 1,2-ethanediamine analog (five-membered chelate) . Six-membered metallacycles exhibit distinct thermodynamic stability profiles and are preferred for larger metal ions such as Pd²⁺, Pt²⁺, and Ru²⁺ where five-membered rings introduce ring strain. The N1-benzyl-N1-methyl substitution pattern has been specifically employed in the synthesis of tetradentate N₃O-donor ligands (e.g., Hpamap) prepared via a four-step sequence starting from the 1,3-propanediamine core, demonstrating the scaffold's compatibility with sequential N-functionalization strategies for polydentate ligand construction . The dihydrochloride salt form further simplifies complexation reactions by providing the ligand in a protonated state that can be neutralized in situ with base, avoiding the oxidation-prone free-base liquid handling .

Application
Selection Property
Validation Focus
Palladacycle precatalyst synthesis
Cyclopalladation kinetics profile
Pd(II) activation rate and Hammett response in DMF/DMSO
PROTAC linker construction
Orthogonal diamine scaffold (tertiary-primary)
Sequential functionalization without protecting group manipulation
Coordination chemistry (6-membered chelate)
1,3-Propanediamine backbone
Chelate ring size compatibility with Pd, Pt, Ru centers
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